The synthesis of colforsin daropate involves several key steps, primarily focusing on the modification of the forskolin structure to enhance its solubility and pharmacological properties. The process typically includes:
Recent studies have highlighted microbial synthesis methods for producing intermediates like manoyl oxide, which can be further processed to obtain forskolin derivatives, including colforsin daropate .
Colforsin daropate has a complex molecular structure characterized by its formula . The compound features:
Molecular modeling studies can provide insights into the spatial configuration and interaction dynamics with target enzymes.
Colforsin daropate participates in several chemical reactions relevant to its pharmacological action:
Understanding these reactions is critical for optimizing therapeutic dosing and minimizing side effects.
Colforsin daropate acts primarily by stimulating adenylate cyclase, which results in increased cAMP levels within cardiac myocytes. This elevation in cAMP leads to:
Studies have shown that colforsin daropate can produce nearly twofold increases in cAMP levels compared to control groups, indicating its potent activity as a cardiac stimulant .
Colforsin daropate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and clinical application.
Colforsin daropate has several important applications in clinical settings:
Colforsin daropate (also known as NKH477) represents a significant advancement in medicinal chemistry aimed at overcoming the pharmacological limitations of its parent compound, forskolin. Forskolin, a labdane diterpenoid isolated from the roots of Coleus forskohlii (Willd.) Briq., has been utilized for centuries in traditional Ayurvedic medicine for conditions ranging from cardiovascular disorders to respiratory ailments [4] [5]. Despite its broad therapeutic potential, forskolin's clinical utility has been severely restricted by its lipophilic nature and extremely poor water solubility, which impede intravenous administration and bioavailability [1] [5].
The structural modification yielding colforsin daropate involved the strategic addition of a para-substituted dimethylamino-propionyl group at the 7-acetyl position of the forskolin molecule. This modification transforms the molecule into a hydrochloride salt form, conferring markedly enhanced water solubility while preserving the core diterpenoid structure responsible for biological activity [1] [7]. The core structure consists of a tetrahydropyran-derived heterocyclic ring fused to a trans-decalin system characteristic of labdane diterpenes. This water-soluble derivative retains the ability to directly interact with the catalytic subunit of adenylate cyclase but does so with improved pharmacokinetic properties suitable for parenteral administration [5] [8]. The development of colforsin daropate thus bridges traditional herbal medicine and modern pharmaceutical design, enabling clinical exploration of potent adenylate cyclase activation in acute settings.
Table 1: Structural Evolution from Forskolin to Colforsin Daropate
Property | Forskolin | Colforsin Daropate | Pharmacological Impact |
---|---|---|---|
Chemical Designation | (13R)-1α,6β,9α-Trihydroxy-11-oxo-8α,13-epoxylabd-14-en-7β-yl acetate | 6-(3-Dimethylaminopropionyl)-7-deacetyl-forskolin hydrochloride | Enhanced ionic character |
Water Solubility | Negligible (soluble only in organic solvents like DMSO, ethanol) | High (formulated as water-soluble hydrochloride salt) | Enables intravenous administration |
Key Modification | N/A | Dimethylaminopropionyl group at C-7 position | Maintains adenylate cyclase binding affinity while improving bioavailability |
Clinical Formulation | Not suitable for IV delivery | Solution for intravenous infusion | Facilitates use in acute cardiovascular indications |
Colforsin daropate functions as a direct and potent activator of adenylate cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into the ubiquitous second messenger cyclic adenosine monophosphate (cyclic AMP) [1] [5]. Unlike catecholamine inotropes (e.g., isoproterenol, dopamine, dobutamine) that elevate cyclic AMP indirectly via G-protein-coupled receptor activation, colforsin daropate bypasses membrane receptors to stimulate adenylate cyclase directly. This mechanism is particularly advantageous in pathological states characterized by receptor desensitization or down-regulation, such as chronic heart failure [1] [7].
Comparative studies in canine isolated, blood-perfused heart preparations demonstrate that colforsin daropate elicits significant positive chronotropic (increased heart rate), positive inotropic (increased contractile force), and coronary vasodilatory effects. Crucially, its pharmacological profile exhibits distinct selectivity: coronary vasodilation >> positive inotropy > positive chronotropy. This stands in sharp contrast to catecholamines like isoproterenol, dopamine, and dobutamine, which exhibit the rank order positive inotropy >> coronary vasodilation > positive chronotropy [1]. Quantitatively, colforsin daropate stimulates adenylate cyclase activity far more potently than these catecholamines (colforsin daropate >> isoproterenol > dopamine = dobutamine) [1].
Research in isolated adult rat cardiomyocytes provides mechanistic depth: colforsin daropate increases intracellular calcium concentration ([Ca²⁺]i) transient amplitude and accelerates its kinetic parameters (rate of increase and time to peak). This results in enhanced cellular contraction and shortening velocity, correlating with its positive inotropic effect. Furthermore, colforsin daropate significantly increases cardiomyocyte cyclic AMP content, confirming its primary mechanism [7]. Its potent coronary vasodilatory action directly addresses compromised myocardial oxygen supply, a critical factor in ischemic heart failure.
Table 2: Cardiovascular Effects Profile of Colforsin Daropate vs. Reference Inotropes
Parameter | Colforsin Daropate | Isoproterenol | Dopamine | Dobutamine |
---|---|---|---|---|
Adenylate Cyclase Stimulation Potency (Relative) | ++++ (Most Potent) | +++ | + | + |
Coronary Vasodilation | ++++ (Marked) | ++ (Moderate) | ++ (Moderate) | ++ (Moderate) |
Positive Inotropic Effect | +++ (Strong) | ++++ (Very Strong) | +++ (Strong) | +++ (Strong) |
Positive Chronotropic Effect | ++ (Moderate) | ++++ (Very Strong) | +++ (Strong) | ++ (Moderate) |
Mechanism | Direct adenylate cyclase activation | β-adrenoceptor agonism | Dopamine receptor agonism & indirect adrenergic effects | Predominant β₁-adrenoceptor agonism |
The ability of colforsin daropate to reliably and potently elevate intracellular cyclic adenosine monophosphate levels provides a therapeutic bridge to diverse disease pathways characterized by aberrant signal transduction. Its clinical significance extends beyond acute cardiovascular support into novel areas like oncology and immunomodulation, driven by cyclic adenosine monophosphate's pleiotropic effects on cell proliferation, apoptosis, and gene regulation.
Colforsin daropate's balanced inotropic and potent coronary vasodilatory effects make it uniquely suited for managing severe heart failure with compromised coronary perfusion. Its direct adenylate cyclase activation bypasses the downregulated beta-adrenergic signaling pathways prevalent in chronic heart failure, offering a therapeutic advantage over catecholamine-based inotropes [1] [7]. By significantly augmenting coronary blood flow alongside myocardial contractility, colforsin daropate addresses both impaired cardiac performance and underlying myocardial ischemia simultaneously. This dual action is critical during acute decompensation where reduced coronary flow exacerbates systolic dysfunction. Its water solubility facilitates precise intravenous titration in these critical settings [1] [8].
Emerging research highlights the profound anticancer potential of colforsin daropate, particularly for high-grade serous ovarian carcinoma, a malignancy with high mortality and limited treatment options. In vitro studies demonstrate that colforsin daropate induces cell cycle arrest and apoptosis in cultured ovarian cancer cells and spheroids while exhibiting negligible cytotoxicity toward non-tumorigenic fallopian tube secretory epithelial cells and ovarian surface epithelial cells. Crucially, it also inhibits cancer cell invasion through epithelial barriers [2].
The anticancer mechanism involves, at least partially, the downregulation of the oncoprotein c-MYC, frequently overexpressed in this cancer type. Elevated cyclic adenosine monophosphate levels triggered by colforsin daropate reduce both the abundance and transcriptional activity of c-MYC, disrupting its pro-proliferative and anti-apoptotic programs. Furthermore, colforsin daropate synergizes with standard chemotherapy (cisplatin) in preclinical models, significantly reducing tumor growth and improving survival in murine xenograft models of ovarian cancer [2]. This positions colforsin daropate as a promising candidate for drug repurposing in oncology, particularly for cyclic adenosine monophosphate-sensitive, MYC-driven tumors.
Beyond direct cardiac and anticancer effects, colforsin daropate's elevation of cyclic adenosine monophosphate exerts significant immunomodulatory actions relevant to autoimmune and inflammatory diseases. Cyclic adenosine monophosphate/protein kinase A signaling negatively regulates T-cell activation and proliferation. Research demonstrates that forskolin (and by extension, colforsin daropate) increases intracellular cyclic adenosine monophosphate in T-cells, leading to suppression of proliferation via inhibition of key cell cycle regulatory genes without inducing apoptosis [6].
This antiproliferative effect involves profound cross-talk with the interleukin-2 receptor (IL-2R) signaling cascade, essential for T-cell clonal expansion. Forskolin treatment disrupts IL-2R complex formation (uncoupling IL-2Rβ and γc chains), inhibits Janus kinase 3 activation, and suppresses signal transducer and activator of transcription 5 tyrosine phosphorylation, nuclear translocation, and DNA binding activity. Protein kinase A directly phosphorylates and inactivates Janus kinase 3, a critical node in cytokine receptor signaling [6]. This multi-level suppression of IL-2R signaling underscores the potential of colforsin daropate as an immunomodulator targeting pathological T-cell activation.
Table 3: Molecular Targets and Therapeutic Pathways Modulated by Colforsin Daropate-Induced Cyclic Adenosine Monophosphate Elevation
Therapeutic Area | Key Molecular Targets/Pathways | Biological Effect | Potential Clinical Application |
---|---|---|---|
Cardiovascular | Adenylate Cyclase → Cyclic adenosine monophosphate → Protein Kinase A → L-type Ca²⁺ channels | Increased Ca²⁺ transient amplitude & kinetics → Enhanced contractility; Coronary vascular smooth muscle relaxation | Acute heart failure with reduced coronary perfusion |
Oncology (e.g., HGSOC) | Cyclic adenosine monophosphate → CREB/CREM → c-MYC downregulation | c-MYC protein degradation & reduced transcriptional activity → Cell cycle arrest, apoptosis, reduced invasion | MYC-driven malignancies; Adjunct to platinum chemotherapy |
Immunology | Cyclic adenosine monophosphate → Protein Kinase A → Serine phosphorylation of Jak3; Disrupted IL-2Rβ/γc assembly | Inhibition of Jak3 kinase activity; Reduced Stat5 activation & nuclear translocation → T-cell proliferation arrest | T-cell mediated autoimmune disorders; Graft-versus-host disease |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7